molecular formula C12H23N2O5P B8755700 Diethyl (1,1-dimethyl-2-(4-methyl-2,5-dioxoimidazolidin-4-yl)ethyl)phosphonate CAS No. 65884-79-9

Diethyl (1,1-dimethyl-2-(4-methyl-2,5-dioxoimidazolidin-4-yl)ethyl)phosphonate

Cat. No.: B8755700
CAS No.: 65884-79-9
M. Wt: 306.30 g/mol
InChI Key: LCLFUDOECCRUTI-UHFFFAOYSA-N
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Description

Diethyl (1,1-dimethyl-2-(4-methyl-2,5-dioxoimidazolidin-4-yl)ethyl)phosphonate is a useful research compound. Its molecular formula is C12H23N2O5P and its molecular weight is 306.30 g/mol. The purity is usually 95%.
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Properties

CAS No.

65884-79-9

Molecular Formula

C12H23N2O5P

Molecular Weight

306.30 g/mol

IUPAC Name

5-(2-diethoxyphosphoryl-2-methylpropyl)-5-methylimidazolidine-2,4-dione

InChI

InChI=1S/C12H23N2O5P/c1-6-18-20(17,19-7-2)11(3,4)8-12(5)9(15)13-10(16)14-12/h6-8H2,1-5H3,(H2,13,14,15,16)

InChI Key

LCLFUDOECCRUTI-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C)(C)CC1(C(=O)NC(=O)N1)C)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 23.6 grams (0.1 mole) of diethyl 1,1-dimethyl-3-oxobutylphosphonate [A. N. Pudovick, Zh. Obshch. Khim., 22, 1371 (1952)], 40 ml of ethanol, 30 ml of water, 9.8 grams (0.15 mole) of potassium cyanide and 28.8 grams (0.3 mole) of powdered ammonium carbonate was heated at 60° C. for six hours. The reaction mixture was cooled and filtered to remove suspended salts. The filtrate was neutralized with hydrochloric acid, and evaporated to dryness. Residual inorganic salts were removed by dissolving the residue in methylene chloride and followed by filtration. The product was then isolated by evaporation of the solvent and drying to yield 19.5 grams (64%) of 5-methyl-5-(2-diethylphosphono-2-methylpropyl)hydantoin, m.p. 142°-146° C. Recrystallization from ethyl acetate raised the m.p. to 146°-148.5° C.
Name
diethyl 1,1-dimethyl-3-oxobutylphosphonate
Quantity
23.6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
9.8 g
Type
reactant
Reaction Step Two
Quantity
28.8 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of 829 grams (6 moles) of diethyl phosphite and 589 grams (6 moles) of mesityl oxide contained in a 12 liter three-necked flask fitted with stirrer, thermometer and powder funnel was gradually added a solution of 81.6 grams (1.2 moles) of sodium ethoxide in 400 grams of ethanol with water bath cooling, over a period of 8 minutes. The addition reaction was strongly exothermic and the reaction mixture reached a peak temperature of 130° C. during the period. The reaction mixture was cooled to 30° C., then the following reagents were added: 1730 grams (18 moles) of powdered ammonium carbonate, 2000 ml of ethanol, 469 grams (7.2 moles) of potassium cyanide and 2400 ml of distilled water. The resulting suspension as heated to 56° C. over a period of 90 minutes and at 56° C. for an additional 7 hours. After cooling to room temperature, the reaction mixture consisting of two liquid phases was diluted with 2000 ml of chloroform, stirred and allowed to settle. The top organic phase was separated and concentrated by distillation at reduced pressure, finally at 115° C. at 30 mm Hg, leaving 1545 grams (84%) of the desired hydantoin phosphonate as a clear orange syrup. The hot syrup was dissolved in 2800 ml of ethyl acetate. After crystallization overnight at 0° C., the crystalline product was filtered, washed with 2500 ml of cold ethyl acetate and dried, yielding 990 grams (54%) of pure 5-methyl-5-(2-diethylphosphono-2-methylpropyl)hydantoin, m.p. 147.5°-148° C.
Quantity
829 g
Type
reactant
Reaction Step One
Quantity
589 g
Type
reactant
Reaction Step One
Quantity
81.6 g
Type
reactant
Reaction Step Two
Quantity
400 g
Type
solvent
Reaction Step Two
Quantity
1730 g
Type
reactant
Reaction Step Three
Quantity
469 g
Type
reactant
Reaction Step Four
Quantity
2000 mL
Type
solvent
Reaction Step Five
Quantity
2000 mL
Type
solvent
Reaction Step Six
Name
Quantity
2400 mL
Type
solvent
Reaction Step Seven

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